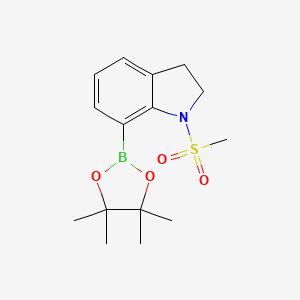
2-(tert-Butoxy)-6-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxy)-6-iodopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the second position and an iodine atom at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-6-iodopyridine typically involves the iodination of 2-(tert-Butoxy)pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-6-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under appropriate conditions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: The major product is 2-(tert-Butoxy)pyridine.
Scientific Research Applications
2-(tert-Butoxy)-6-iodopyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new chemical compounds.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of probes and markers for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-6-iodopyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to form a hydroxyl group, which can further participate in hydrogen bonding and other interactions with biological molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds and structures .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxy)-6-chloropyridine: Similar in structure but with a chlorine atom instead of iodine.
2-(tert-Butoxy)pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
2-(tert-Butoxy)-6-bromopyridine: Contains a bromine atom instead of iodine, which affects its reactivity and chemical properties .
Uniqueness
The iodine atom’s larger size and higher reactivity compared to chlorine or bromine make it particularly useful in certain synthetic and research applications .
Properties
Molecular Formula |
C9H12INO |
|---|---|
Molecular Weight |
277.10 g/mol |
IUPAC Name |
2-iodo-6-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C9H12INO/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3 |
InChI Key |
OVOVBGAKQUHBFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CC=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


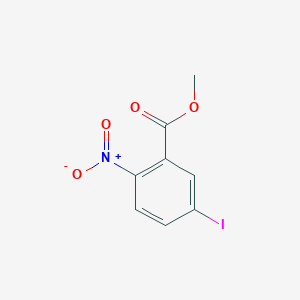
![2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13029154.png)
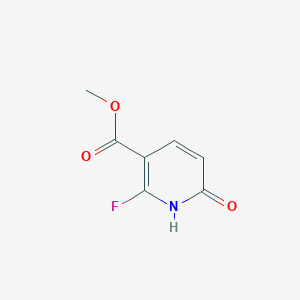
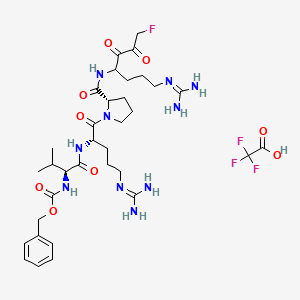
![2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine](/img/structure/B13029161.png)
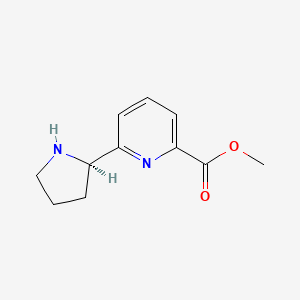



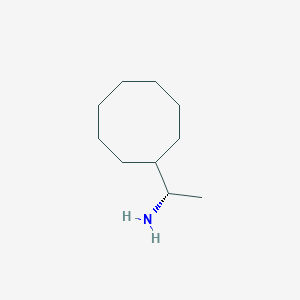
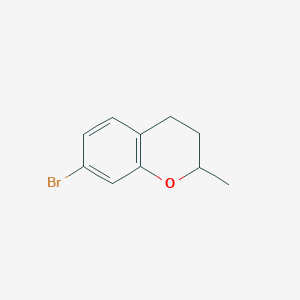
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
